![molecular formula C20H17N7O3 B2953205 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1396868-47-5](/img/structure/B2953205.png)
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of oxadiazole and triazole rings which are known for their pharmacological significance. The synthesis typically involves multi-step reactions starting from simpler precursors such as benzo[d]imidazole derivatives. Key synthetic methods include:
- Reagents : Hydrazine hydrate and acetic anhydride.
- Conditions : Acidic or basic catalysis to enhance yields.
This complex structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance:
- Compound 3a demonstrated activity against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL .
- Other derivatives showed moderate activities against various bacterial strains including Escherichia coli and Klebsiella pneumoniae .
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds:
- Compounds with oxadiazole rings have shown cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
4i | 1.59 | Various Cancer Cells |
4l | 1.80 | Various Cancer Cells |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It binds to specific enzymes or receptors, altering their activity and potentially inhibiting pathways critical for pathogen survival or cancer cell proliferation .
- DNA Interference : Some studies suggest that it may interfere with DNA replication processes in microbial pathogens .
Case Studies
- Study on Antimycobacterial Activity : A study conducted on various oxadiazole derivatives found that compound 3a exhibited excellent metabolic stability with a half-life (T1/2) of 1.63 hours and a peak concentration (Cmax) of 2503.25 ng/mL after administration .
- Antitumor Efficacy Assessment : Another investigation revealed that certain derivatives showed superior growth inhibition in tumor cell lines compared to traditional treatments, emphasizing the need for further exploration into their therapeutic potential .
Eigenschaften
IUPAC Name |
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-12-5-3-4-6-14(12)9-16-22-18(29-25-16)11-27-20(28)26-8-7-15(10-17(26)23-27)19-21-13(2)24-30-19/h3-8,10H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMZCJWEZFQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.